molecular formula C26H22N4O2S B11262024 N-(4-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

N-(4-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B11262024
M. Wt: 454.5 g/mol
InChI Key: JIJWKTOGHPUECA-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide” is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. The starting materials might include 4-methoxybenzylamine, naphthalene derivatives, and pyrazolo[1,5-a]pyrazine intermediates. Common synthetic routes could involve:

    Formation of the pyrazolo[1,5-a]pyrazine core: This might be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Attachment of the naphthalene moiety: This could involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the sulfanyl group: This might be done through thiolation reactions using thiolating agents.

    Formation of the final acetamide structure: This could involve amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide” can undergo various types of chemical reactions, including:

    Oxidation: This compound might be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride could reduce the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications as a drug candidate for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)-2-{[2-(phenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
  • N-(4-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}propionamide

Uniqueness

The uniqueness of “N-(4-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide” lies in its specific combination of functional groups and aromatic systems, which might confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C26H22N4O2S

Molecular Weight

454.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide

InChI

InChI=1S/C26H22N4O2S/c1-32-20-11-9-18(10-12-20)16-28-25(31)17-33-26-24-15-23(29-30(24)14-13-27-26)22-8-4-6-19-5-2-3-7-21(19)22/h2-15H,16-17H2,1H3,(H,28,31)

InChI Key

JIJWKTOGHPUECA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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